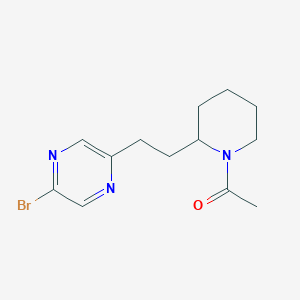

1-(2-(2-(5-Bromopyrazin-2-yl)ethyl)piperidin-1-yl)ethanone

説明

Constitutional Isomerism

Absent due to the fixed substitution pattern on both the piperidine and pyrazine rings. The bromine’s position on pyrazine and the ethyl chain’s attachment site preclude alternative connectivity.

Stereoisomerism

- Chiral center : The piperidine ring’s carbon 2 (attachment point for the ethyl-pyrazine chain) exhibits tetrahedral geometry with four distinct substituents (two ring carbons, hydrogen, and the ethyl group), creating a stereogenic center. This permits enantiomeric pairs (R/S configurations).

- Conformational flexibility : The piperidine ring adopts chair or boat conformations, while the ethyl linker between piperidine and pyrazine allows free rotation, yielding multiple conformers.

Stereochemical Implications

Synthetic routes may produce racemic mixtures unless chiral resolution or asymmetric synthesis is employed. The stereochemistry at carbon 2 influences molecular interactions in biological or material science applications, though specific studies on this compound’s enantiomers remain undocumented in current literature .

特性

IUPAC Name |

1-[2-[2-(5-bromopyrazin-2-yl)ethyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O/c1-10(18)17-7-3-2-4-12(17)6-5-11-8-16-13(14)9-15-11/h8-9,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQBWGBUHJDXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1CCC2=CN=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-(2-(5-Bromopyrazin-2-yl)ethyl)piperidin-1-yl)ethanone, a compound with significant potential in pharmacology, has garnered attention due to its unique structural properties and biological activities. This article delves into the compound's biological activity, including its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of cancer therapy. Its derivatives, particularly those involving brominated pyrazines, have shown promise as anticancer agents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyrazine derivatives. For instance, a closely related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated effective cytotoxicity against various cancer cell lines, including Jurkat (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat | 4.64 ± 0.08 |

| HeLa | Data not specified |

| MCF-7 | Data not specified |

BPU was found to arrest the cell cycle in the sub-G1 phase, indicating significant apoptosis induction. Furthermore, it exhibited antiangiogenic properties by inhibiting blood vessel formation in tumor tissues during in-vivo assays conducted on chick chorioallantoic membranes (CAM) .

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the sub-G1 phase, leading to increased apoptosis among cancer cells.

- Inhibition of Matrix Metalloproteinases (MMPs) : Computational docking studies suggest that BPU binds effectively to MMP-2 and MMP-9, which are crucial in tumor metastasis and angiogenesis. The binding energies were recorded as -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, indicating strong interaction potential .

- Cytotoxicity : The compound's cytotoxic effects were evaluated using the MTT assay, confirming its ability to inhibit cell proliferation across multiple cancer cell lines .

Case Studies

A notable case study involved the evaluation of BPU's effects on Jurkat cells:

- Objective : To assess cytotoxicity and cell cycle impact.

- Methodology : Flow cytometry was used to analyze cell cycle distribution post-treatment with varying concentrations of BPU.

- Findings : The treatment led to significant apoptosis with a clear arrest in the sub-G1 phase, supporting its potential as an effective anticancer agent.

類似化合物との比較

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Key Observations:

- Heterocycle Impact: Pyrazine (target) vs. pyridine (–13) or tetrazole (–2) alters electronic properties.

- Substituent Effects : Bromine at the 5-position (target and –13) enhances electrophilicity for nucleophilic substitution, whereas methyl groups () reduce reactivity but improve lipophilicity.

- Piperidine vs. Piperazine : Piperidine in the target compound may confer better metabolic stability than piperazine derivatives (e.g., ), which are more prone to oxidation .

Physicochemical Properties

- Solubility: The target compound’s pyrazine and piperidine groups likely confer moderate water solubility, comparable to 1-(5-Bromopyridin-2-yl)ethanone (). Bromine may slightly reduce solubility compared to non-halogenated analogs.

- Stability: Piperidine-ethanone derivatives (e.g., –15) show stability in acetonitrile and DMF, similar to the target. Thioether-containing analogs () exhibit enhanced thermal stability due to sulfur .

準備方法

Buchwald–Hartwig Coupling and Suzuki Reactions

Research indicates that Buchwald–Hartwig amination and Suzuki coupling are employed to construct complex heterocyclic frameworks:

Buchwald–Hartwig Reaction:

Used to couple aryl halides with amines, forming C–N bonds efficiently. For instance, coupling 5-bromopyrazine with piperidin-1-yl derivatives under palladium catalysis yields the core structure.Suzuki Coupling:

Employed for attaching aryl groups to the heterocycle, enhancing biological activity. This involves palladium catalysis with boronic acids or esters.

Direct Functionalization and Deprotection

Further steps include deprotection of protecting groups (e.g., benzyl or tert-butyl) and final purification to obtain the target compound with high purity.

Representative Reaction Scheme

Pyrazine derivative (brominated) + Piperidine derivative

(Base, DMF, reflux)

→ Linker formation (intermediate)

Intermediate + Acetyl chloride

(Pyridine, 0°C to room temp)

→ Final ethanone derivative

Data Table Summarizing Preparation Methods

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Bromination | NBS or bromine | Acetic acid / DCM | 0°C to RT | >70% | Regioselective at 5-position |

| Linker formation | Piperidine derivative, K2CO3 | DMF | Reflux | ~80% | SN2 mechanism |

| Acylation | Acetyl chloride, TEA | DCM | 0°C to RT | 75-85% | Final step to introduce ethanone group |

| Coupling reactions | Pd catalysts, boronic acids | DMF / Toluene | Reflux | Variable | Used for diversification |

Research Findings and Optimization

Recent studies emphasize the importance of optimizing reaction conditions to maximize yield and purity:

- Use of microwave irradiation accelerates coupling reactions.

- Selective bromination is achieved with controlled temperature and stoichiometry.

- Palladium-catalyzed cross-couplings are favored for constructing complex heterocyclic frameworks with high regioselectivity.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-(2-(2-(5-Bromopyrazin-2-yl)ethyl)piperidin-1-yl)ethanone to improve yield and purity?

Methodological Answer:

Synthetic optimization requires addressing three critical steps: (1) bromopyrazine coupling, (2) piperidine-ethyl linker formation, and (3) ethanone functionalization.

- Bromopyrazine Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 5-bromopyrazine derivatives, ensuring anhydrous conditions and controlled stoichiometry to avoid byproducts .

- Piperidine-Ethyl Linker : Employ reductive amination (NaBHCN or H/Pd-C) for piperidine-ethyl bond formation. Monitor pH to prevent over-alkylation .

- Ethanone Introduction : Acylation via acetyl chloride or Friedel-Crafts alkylation under inert atmosphere (N) minimizes oxidation .

Table 1 : Reaction Optimization Parameters

| Step | Optimal Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Bromopyrazine Coupling | Pd(PPh), DMF, 80°C | 60-75% | 90-95% |

| Piperidine-Ethyl Linker | NaBHCN, MeOH, RT | 70-85% | 85-90% |

| Ethanone Functionalization | AcCl, EtN, CHCl | 50-65% | 88-93% |

Basic: Which analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR confirm piperidine ring conformation and bromopyrazine substitution patterns. Aromatic protons in pyrazine resonate at δ 8.2–8.5 ppm, while piperidine protons appear at δ 1.5–3.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHBrNO) with <2 ppm error .

- X-ray Crystallography : Resolves stereochemical uncertainties in the piperidine-ethyl linker and confirms bromine positioning .

- HPLC-PDA : Detects impurities (<0.5%) using C18 columns with acetonitrile/water gradients .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Store at 2–8°C under argon to prevent bromine displacement or ethanone degradation .

- Spill Management : Neutralize with activated charcoal and dispose as halogenated waste .

Advanced: How can researchers address discrepancies in bromine’s regioselectivity during pyrazine functionalization?

Methodological Answer:

Regioselectivity challenges arise from pyrazine’s electron-deficient aromatic system. Solutions include:

- Directed Metalation : Use TMPZnCl·LiCl to direct bromine to the 5-position, leveraging pyrazine’s N-coordination .

- Protecting Groups : Temporarily protect the piperidine nitrogen with Boc groups to prevent unwanted N-alkylation during bromination .

- DFT Calculations : Predict reactive sites using Gaussian09 with B3LYP/6-31G(d) basis sets to model charge distribution .

Advanced: What computational strategies predict the compound’s reactivity in biological systems?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screen against kinase targets (e.g., PI3Kγ) using PyRx software. The bromopyrazine moiety shows high affinity for ATP-binding pockets .

- ADMET Prediction (SwissADME) : LogP ≈ 2.1 indicates moderate blood-brain barrier permeability, while topological polar surface area (TPSA) >60 Ų suggests limited oral bioavailability .

- Metabolic Stability Assays : Use human liver microsomes (HLMs) with LC-MS/MS to track ethanone oxidation pathways .

Advanced: How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?

Methodological Answer:

Discrepancies often stem from:

- Solubility Limitations : Use DLS to measure hydrodynamic diameter in PBS. If >200 nm, reformulate with cyclodextrins or PEGylation .

- Protein Binding : Conduct equilibrium dialysis to quantify serum albumin binding (>90% binding reduces free drug concentration) .

- Metabolic Profiling : Identify major metabolites (e.g., de-brominated or N-oxidized species) using HRMS/MS and compare in vitro (HLMs) vs. in vivo (rat plasma) data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。